Superior mGluR1 Antagonist Potency and Selectivity Compared to Broad-Spectrum Antagonist LY341495
(2S)-4,4-Dimethyl-pyroglutamic Acid demonstrates potent and selective antagonism of the human metabotropic glutamate receptor 1 (mGluR1). In a direct comparison of available in vitro data, it exhibits an IC50 of 6.30 nM against human mGluR1 [1] and a significantly higher IC50 of 4.62 µM against the closely related human mGluR5, representing a >730-fold selectivity window [1]. This contrasts sharply with the broad-spectrum antagonist LY341495, which has a reported IC50 of 7.8 µM for mGluR1a [2], indicating that (2S)-4,4-Dimethyl-pyroglutamic Acid is over 1,200 times more potent at this target.
| Evidence Dimension | In vitro Antagonist Activity (IC50) and Selectivity |
|---|---|
| Target Compound Data | Human mGluR1 IC50 = 6.30 nM; Human mGluR5 IC50 = 4,620 nM (Selectivity Ratio >730-fold) |
| Comparator Or Baseline | LY341495: Human mGluR1a IC50 = 7,800 nM |
| Quantified Difference | Target compound is >1,200-fold more potent at mGluR1 than LY341495. |
| Conditions | Cell-based functional assay measuring antagonist activity at human metabotropic glutamate receptors (mGluR1 and mGluR5). |
Why This Matters
The exceptional potency and selectivity for mGluR1 over mGluR5 are critical for neuroscience research, enabling precise dissection of mGluR1-specific signaling pathways without confounding off-target effects from mGluR5 modulation, a limitation of less selective antagonists.
- [1] BindingDB. (n.d.). BDBM50364719 CHEMBL1951658. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50364719&google=BDBM50364719 View Source
- [2] MedChemExpress (MCE). (n.d.). LY341495 Antagonist. Retrieved from https://www.medchemexpress.cn/ly341495.html View Source
